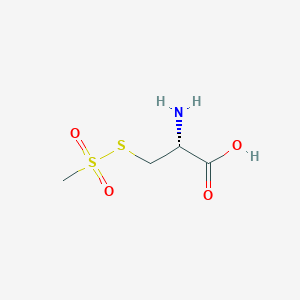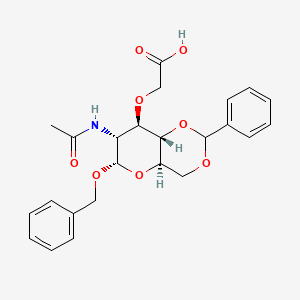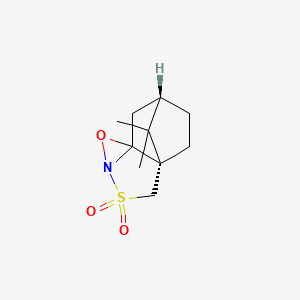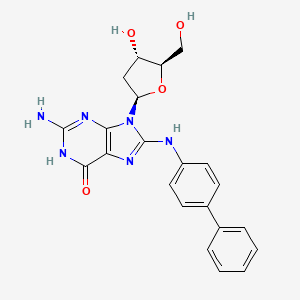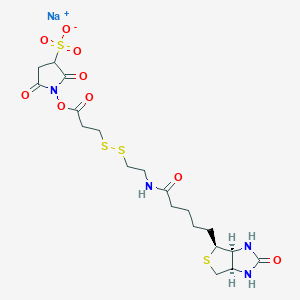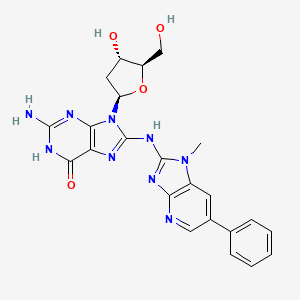
Dguo-phip
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dguo-phip (2,4-dichloro-6-hydroxy-3-methyl-5-nitropyridine-1-oxide) is a synthetic compound that has been studied for its potential applications in the scientific research field. It has been found to possess unique biochemical and physiological effects, as well as advantageous and limiting factors for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Biological Studies
Field
Summary
PHIP is an efficient and cost-effective hyperpolarization method, but its application to biological investigations has been hampered due to chemical challenges . Recent advancements in hydrogenative PHIP (h-PHIP) have considerably widened the possibility to hyperpolarize metabolites .
Methods
PHIP is obtained by means of the addition of hydrogen, enriched in the para-spin isomer, to an unsaturated substrate. Both hydrogen atoms must be transferred to the same substrate, in a pairwise manner, by a suitable hydrogenation catalyst .
Results
The development of hyperpolarization techniques offer the possibility of gaining information about the real-time in vivo kinetics of the metabolic transformations involving injected hyperpolarized substrates .
Catalysis and Biochemistry
Field
Summary
PHIP is an efficient and cost-effective hyperpolarization method, which has widespread applications in Chemistry, Physics, Biochemistry, Biophysics, and Medical Imaging .
Methods
PHIP creates its signal-enhancements by means of a reversible (SABRE) or irreversible (classic PHIP) chemical reaction between the parahydrogen, a catalyst, and a substrate .
Results
The application of PHIP has led to significant advancements in the field of catalysis and biochemistry .
Magnetic Resonance Imaging (MRI)
Field
Summary
PHIP is a nuclear spin hyperpolarization technique employed to enhance NMR signals for a wide range of molecules .
Methods
This is achieved by exploiting the chemical reactions of parahydrogen (para-H2), the spin-0 isomer of H2 .
Results
The application of PHIP in MRI has significantly improved the sensitivity of magnetic resonance, which results from the small energy-differences of the nuclear spin-states .
Propiedades
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-ARFHVFGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931641 |
Source


|
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dguo-phip | |
CAS RN |
142784-25-6 |
Source


|
| Record name | N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
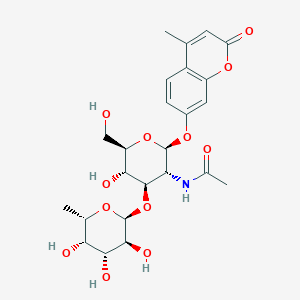




![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
